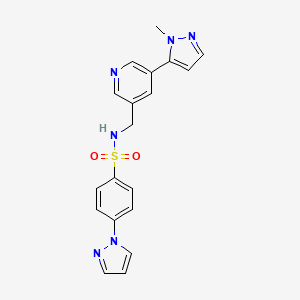

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with two heterocyclic moieties: a pyridinylmethyl group at position 4 and a pyrazole ring at position 1 of the benzene ring. The pyridinylmethyl group is further functionalized with a 1-methyl-1H-pyrazole substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-24-19(7-9-21-24)16-11-15(12-20-14-16)13-23-28(26,27)18-5-3-17(4-6-18)25-10-2-8-22-25/h2-12,14,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEDWZKOYMTQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including pyrazole and pyridine rings, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 367.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.43 g/mol |

| CAS Number | 2309340-77-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting Aurora kinases, which play a critical role in cell division and cancer progression.

- Antimicrobial Activity : Research indicates that derivatives of benzenesulfonamide exhibit significant antileishmanial activity against Leishmania infantum and L. amazonensis, suggesting that this compound may also possess similar properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

- Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer). These studies reported GI50 values indicating effective growth inhibition at micromolar concentrations .

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Antimicrobial Activity

The compound's derivatives have been tested for their efficacy against Leishmania species:

- In Vitro Studies : The IC50 values for selected derivatives were found to be significantly lower than those of standard treatments like pentamidine, indicating a favorable therapeutic profile with reduced cytotoxicity .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| Compound A | 0.059 | 0.070 |

| Compound B | 0.065 | 0.072 |

Study on Antileishmanial Activity

A study focused on the synthesis and evaluation of various pyrazole-based benzenesulfonamides demonstrated promising results against leishmaniasis:

- Synthesis : The compounds were synthesized using multi-step organic reactions involving hydrazine derivatives.

- Biological Evaluation : The synthesized compounds were tested for their antileishmanial activity against promastigote forms of L. infantum and L. amazonensis. The best-performing compounds exhibited IC50 values comparable to established treatments but with lower cytotoxicity towards mammalian cells .

Comparison with Similar Compounds

Compound A : N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

- Key Differences :

- Replaces the benzenesulfonamide group with an acetamide.

- Features a thiazole ring instead of pyridine.

- Contains a phenyl-substituted pyrazole (vs. methyl-substituted pyrazole in the target compound).

- Thiazole’s electron-rich nature could alter binding affinity compared to pyridine’s π-deficient system .

Compound B : Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Key Differences :

- Retains the benzenesulfonamide core but substitutes pyridine with a trifluoromethyl-pyrazole-phenyl group.

- Implications :

Pharmacological and Physicochemical Properties (Hypothetical Data)

Key Observations :

- The target compound’s lower LogP compared to Celecoxib suggests improved aqueous solubility, critical for bioavailability.

- The dual pyrazole-pyridine system may confer selectivity for kinases over cyclooxygenases, as seen in Celecoxib’s COX-2 specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how do reaction parameters influence yield?

- Methodology : Multi-step synthesis typically involves condensation of pyrazole intermediates with sulfonamide precursors. For example, cyclocondensation of arylhydrazines with β-ketoesters or aldehydes (common in pyrazole synthesis) can generate the pyrazole core . Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst (e.g., 8–10 hours at 120°C) . Purification via column chromatography or recrystallization is critical to isolate the sulfonamide-pyrazole hybrid.

- Optimization : Yield depends on stoichiometry, solvent polarity, and temperature. Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocycle formation .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

- Analytical Workflow :

- NMR : - and -NMR confirm substituent positions on pyrazole and pyridine rings (e.g., aromatic protons at δ 7–8 ppm, methyl groups at δ 2.5 ppm) .

- IR : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm) and pyrazole C-N bonds (~1600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazole-sulfonamide scaffold and active sites.

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable IC values)?

- Root Causes :

- Assay Conditions : Differences in pH, buffer composition, or cell lines (e.g., microbial strains in antimicrobial studies) .

- Structural Analogues : Minor substituent changes (e.g., 4-nitrophenyl vs. 4-fluorophenyl) drastically alter pharmacokinetics .

Q. How do substituents on the pyridine and pyrazole rings modulate pharmacokinetic properties (e.g., solubility, metabolic stability)?

- SAR Insights :

- Pyridine Modifications : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability by reducing cytochrome P450 oxidation .

- Pyrazole Substituents : Bulky groups (e.g., cycloheptyl) improve lipophilicity but may reduce aqueous solubility .

- Experimental Validation : LogP measurements (HPLC) and hepatic microsome assays assess stability .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating the antitumor potential of this compound?

- Model Selection :

- Xenograft Models : Human cancer cell lines (e.g., HCT-116 for colorectal cancer) implanted in immunodeficient mice .

- Dosing Regimen : Intraperitoneal administration (10–50 mg/kg/day) with toxicity monitoring (e.g., liver enzymes, body weight) .

Q. How can researchers address low solubility during formulation for biological testing?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.